molecular formula C14H17FN2O4S B2859175 5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane CAS No. 2418731-25-4

5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane

Cat. No.: B2859175
CAS No.: 2418731-25-4
M. Wt: 328.36
InChI Key: HPNYACZYESMVMS-UHFFFAOYSA-N
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Description

The compound “5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane” is a complex organic molecule. It contains a spiro[3.5]nonane group, which is a type of cycloalkane . It also has a fluorosulfonyloxy group and a pyridine group, which are common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spiro[3.5]nonane group would form a part of the backbone of the molecule, with the fluorosulfonyloxy and pyridine groups attached .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the fluorosulfonyloxy group might be susceptible to nucleophilic attack, and the pyridine group could potentially participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

5-(5-fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4S/c15-22(19,20)21-12-8-11(9-16-10-12)13(18)17-7-2-1-4-14(17)5-3-6-14/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNYACZYESMVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C2(C1)CCC2)C(=O)C3=CC(=CN=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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